molecular formula C12H16N2O4 B102449 Diethyl 2,5-diaminoterephthalate CAS No. 15403-46-0

Diethyl 2,5-diaminoterephthalate

Cat. No.: B102449
CAS No.: 15403-46-0
M. Wt: 252.27 g/mol
InChI Key: KMKCBOQRRWZRII-UHFFFAOYSA-N
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Description

Diethyl 2,5-diaminoterephthalate is an organic compound with the molecular formula C12H16N2O4. It is a derivative of terephthalic acid, featuring two amino groups and two ethyl ester groups. This compound is known for its vibrant colors, ranging from yellow to orange, and its strong fluorescence properties .

Preparation Methods

The synthesis of diethyl 2,5-diaminoterephthalate typically involves the nitration of terephthalic acid using concentrated nitric acid in the presence of concentrated sulfuric acid to produce 2,5-dinitroterephthalic acid. This intermediate is then reduced using a suitable reducing agent to yield 2,5-diaminoterephthalic acid. Finally, esterification with ethanol produces this compound .

Chemical Reactions Analysis

Diethyl 2,5-diaminoterephthalate undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, and reducing agents like iron powder. Major products formed from these reactions include 2,5-dinitroterephthalic acid and 2,5-diaminoterephthalic acid .

Mechanism of Action

The mechanism of action of diethyl 2,5-diaminoterephthalate involves its redox-active nature, allowing it to undergo electron transfer and electron excitation processes. These processes are influenced by the compound’s structural motif, which includes two carboxylate and two amino functions. The compound’s fluorescence properties are enhanced when it is bound to proteins or other biomolecules, making it a valuable "turn on probe" .

Properties

IUPAC Name

diethyl 2,5-diaminobenzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-3-17-11(15)7-5-10(14)8(6-9(7)13)12(16)18-4-2/h5-6H,3-4,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKCBOQRRWZRII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1N)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80317461
Record name diethyl 2,5-diaminoterephthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80317461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15403-46-0
Record name 15403-46-0
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Record name diethyl 2,5-diaminoterephthalate
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Record name Diethyl 2,5-diaminoterephthalate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different crystalline forms of diethyl 2,5-diaminoterephthalate and how are they related?

A: this compound exists in several distinct crystalline forms, notably a yellow form (1-Y) and an orange form (1-O) []. These forms are linked through a heterogeneous solid-state transformation. This means that upon heating, the yellow form (1-Y) can transform directly into the orange form (1-O) within the solid state, without going through a liquid phase. This transformation involves significant changes in the hydrogen bonding network and molecular orientation within the crystal lattice [].

Q2: Can you describe the structural differences between the orange forms of this compound and its N,N'-diphenyl derivative?

A: Interestingly, the orange form of diethyl N,N′-diphenyl-2,5-diaminoterephthalate, when crystallized from benzene, exists as a benzene complex (2-O) []. This complex (2-O) readily transforms into a red, solvent-free form (2-R) []. This transformation, again occurring in the solid state, involves the expulsion of benzene molecules from the crystal lattice and a rearrangement of the diethyl N,N′-diphenyl-2,5-diaminoterephthalate molecules. The presence of benzene molecules and their specific arrangement within the (2-O) structure contribute to the observed color difference compared to the red, solvent-free form (2-R) [].

Q3: How is the solid-state transformation of the diethyl N,N′-diphenyl-2,5-diaminoterephthalate benzene complex affected by external factors?

A: The transformation of the orange benzene complex (2-O) to the red solvent-free form (2-R) is highly sensitive to external stimuli []. Mechanical stress can accelerate the transformation process. Additionally, the presence of vapors from solvents like ethanol, acetone, or even water can influence the transformation kinetics and pathway []. This sensitivity suggests potential applications where controlled exposure to specific stimuli can trigger a desired color change or structural modification.

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